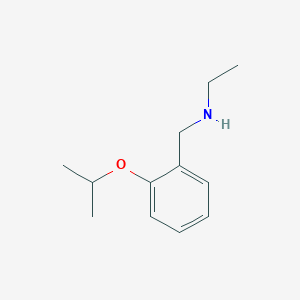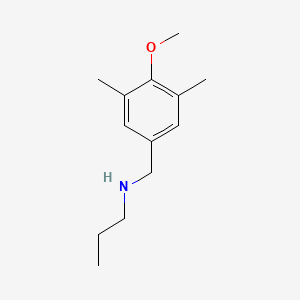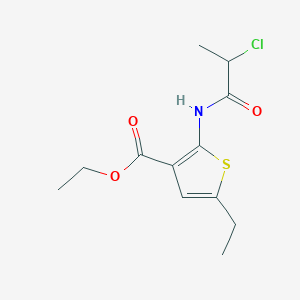
1-(4-Aminophenyl)-3-benzylurea
Vue d'ensemble
Description
1-(4-Aminophenyl)-3-benzylurea, also known as 4-APB or benzylurea, is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 246.3 g/mol and a melting point of 167-169°C. 4-APB is a derivative of aminophenol and is used as a research chemical due to its ability to interact with several important biochemical pathways. In
Applications De Recherche Scientifique
Catalysis and Synthesis
A class of bifunctional catalysts bearing a thiourea moiety and an amino group on a chiral scaffold demonstrated high efficiency for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. These catalysts facilitated the synthesis of compounds with high enantio- and diastereoselectivity, highlighting their potential in creating chiral centers for pharmaceutical applications (Okino et al., 2005).
Material Science
In material science, thiourea derivatives have been explored for their unique properties. For example, substituted benzoylthiourea derivatives were synthesized and characterized, revealing insights into their structural, vibrational, and electronic characteristics through X-Ray, spectroscopy, and quantum chemical calculations. These studies are fundamental for understanding the properties of such compounds and their potential applications in various fields, including optoelectronics and sensors (Abosadiya et al., 2019).
Biological Evaluation
Thiourea derivatives have also been subjected to theoretical and experimental investigations for their biological activities. For instance, thiourea derivatives synthesized from aryl amines were evaluated for their anti-radical scavenger properties and enzyme inhibition capabilities. Such studies are crucial for the development of new pharmaceuticals and therapeutic agents, showcasing the versatility of thiourea derivatives in contributing to medicinal chemistry (Raza et al., 2022).
Drug Development
In the context of drug development, the synthesis and evaluation of amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles have been studied. These compounds have shown potent antitumor properties, highlighting the potential of modifying the chemical structure of 1-(4-Aminophenyl)-3-benzylurea derivatives for therapeutic applications. The development of water-soluble, chemically stable prodrugs demonstrates the adaptability of these compounds in overcoming the limitations posed by drug lipophilicity (Bradshaw et al., 2002).
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-benzylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMYUXHQDCKVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-3-benzylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462562.png)
![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)




